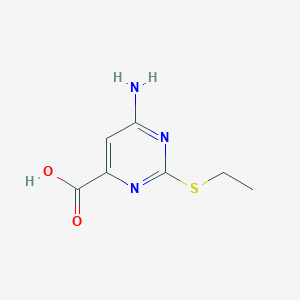

6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

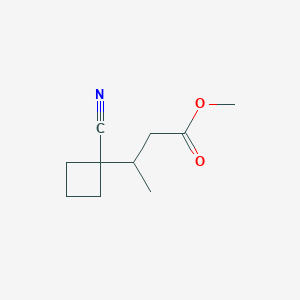

“6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid” is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, one method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines . Another method involves the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives for their possible inhibitory effects against immune-induced nitric oxide generation .Molecular Structure Analysis

The molecular formula of “6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid” is C7H9N3O2S . It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

Pyrimidines, including “6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid”, can undergo various chemical reactions. For example, an eco-friendly construction of trisubstituted pyrimidines under mild aerobic conditions via dehydrogenative functionalization of alcohols with alkynes and amidines has been reported .Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

The structure of pyrimidine derivatives has been associated with anti-inflammatory activities. Compounds similar to 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid have been studied for their potential as 5-lipoxygenase (5-LOX) inhibitors, which play a role in the inflammatory process .

Anticonvulsant Activities

Pyrimidine derivatives have also been explored for their anticonvulsant properties. The starting amino-thiopyrimidine, a related compound, has been used to synthesize derivatives with potential anticonvulsant activity, suggesting that 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid could be a candidate for such applications .

Synthesis of Poly Fused Pyrimidines

In the field of synthetic chemistry, pyrimidine derivatives are used as precursors for the synthesis of poly fused pyrimidines, which have various pharmaceutical applications. This suggests that 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid could be utilized in similar synthetic pathways .

Mecanismo De Acción

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid is currently unknown . Environmental factors can significantly impact the effectiveness of a compound, and understanding these influences is crucial for the development of effective therapeutics.

Safety and Hazards

Propiedades

IUPAC Name |

6-amino-2-ethylsulfanylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-2-13-7-9-4(6(11)12)3-5(8)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWMFHWAKHILCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CC(=N1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)

![Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate](/img/structure/B1379145.png)

![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)

![tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379152.png)

![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)